A Comprehensive Technical Guide to 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: A Privileged Scaffold for Drug Discovery
A Comprehensive Technical Guide to 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems. This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride. While a specific CAS number for the hydrochloride salt is not publicly cataloged, this document will focus on the synthesis, chemical properties, and potential applications of the parent compound and its expected hydrochloride salt form. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this promising molecule in their discovery programs.
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery.[1][2] The strategic placement of a nitrogen atom in the indole ring can modulate a compound's physicochemical properties, such as solubility, pKa, and lipophilicity.[2] This, in turn, can influence target binding, ADME-Tox profiles, and ultimately, the therapeutic potential of a drug candidate.[2] Among the different isomers, the 4-azaindole core is a key structural motif in numerous biologically active molecules, particularly as inhibitors of protein kinases.[1][2]
The subject of this guide, 3-Amino-6-bromo-7-methyl-4-azaindole, presents a highly decorated scaffold with multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amino group at the 3-position can act as a key hydrogen bond donor or a handle for further derivatization. The bromine atom at the 6-position offers a site for cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl group at the 7-position can provide steric bulk and influence the molecule's conformation and interaction with its biological target.
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties of 3-Amino-6-bromo-7-methyl-4-azaindole
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C8H8BrN3 | - |
| Molecular Weight | 226.08 g/mol | - |
| Appearance | Likely a pale yellow to off-white solid | General observation for similar compounds |
| Solubility | Poor in water (as free base), enhanced as hydrochloride salt | General chemical principles |
| XLogP3 | ~1.5 - 2.5 | Estimation based on similar fragments |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
Characterization Techniques:
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Synthesis Strategies
The synthesis of substituted 4-azaindoles can be approached through various synthetic routes. A plausible retrosynthetic analysis for 3-Amino-6-bromo-7-methyl-4-azaindole is outlined below. The general strategy involves the construction of the bicyclic ring system followed by functional group interconversions.
Caption: Retrosynthetic approach for 3-Amino-6-bromo-7-methyl-4-azaindole.
A Potential Synthetic Workflow:
A common and effective method for constructing the 4-azaindole core is through the Fischer indole synthesis or related cyclization reactions. A hypothetical, yet plausible, multi-step synthesis is detailed below.
Step 1: Synthesis of a Substituted Pyridine Precursor
The synthesis would likely commence with a commercially available or readily synthesized 2,3-disubstituted pyridine. For instance, starting with a 2-amino-3-methylpyridine derivative.
Step 2: Introduction of the Bromine Atom
Electrophilic bromination of the activated pyridine ring would be a key step to install the bromine atom at the desired position.
Step 3: Formation of the Pyrrole Ring
A cyclization reaction, such as a variation of the Fischer indole synthesis, would be employed to construct the fused pyrrole ring. This would involve the reaction of a hydrazine derivative with a suitable ketone or aldehyde precursor.
Step 4: Introduction of the Amino Group
The amino group at the 3-position could be introduced through various methods, such as nitration followed by reduction, or through a directed metalation-amination sequence.
Step 5: Hydrochloride Salt Formation
The final step would involve treating the purified free base of 3-Amino-6-bromo-7-methyl-4-azaindole with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Caption: A potential synthetic workflow for the target compound.
Applications in Drug Discovery
The 3-Amino-6-bromo-7-methyl-4-azaindole scaffold is a versatile building block with significant potential in various therapeutic areas, most notably in the development of kinase inhibitors.
4.1. Kinase Inhibitors
The azaindole core is a well-established hinge-binding motif for many protein kinases.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The amino group at the 3-position can form additional hydrogen bonds with the protein backbone, enhancing binding affinity and selectivity. The bromo and methyl substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site.
Potential Kinase Targets:
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Receptor Tyrosine Kinases (RTKs): Such as FGFR, VEGFR, and EGFR, which are often dysregulated in cancer.[3]
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Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.
-
Serine/Threonine Kinases: Such as Raf kinases and CDKs, which are critical for cell cycle progression and signaling.
Caption: Putative binding mode of the 4-azaindole scaffold in a kinase active site.
4.2. Other Therapeutic Areas
Beyond kinase inhibition, the azaindole scaffold has shown promise in other therapeutic areas, including:
-
Phosphodiesterase (PDE) Inhibitors: As demonstrated by the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[4]
-
Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic system can interact with key enzymes in viral or bacterial replication.
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Central Nervous System (CNS) Agents: The ability of azaindoles to cross the blood-brain barrier makes them attractive for targeting CNS disorders.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is not available, general precautions for handling similar bromo-substituted heterocyclic compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]
Hazard Statements for Related Compounds (for reference):
-
May cause skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Conclusion
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride represents a highly promising and versatile scaffold for drug discovery. Its strategic functionalization provides multiple avenues for chemical modification, enabling the fine-tuning of its pharmacological properties. The insights provided in this guide regarding its synthesis, potential applications, and handling are intended to empower researchers to leverage this valuable building block in their quest for novel therapeutics. As with any novel chemical entity, thorough characterization and safety assessment are paramount for its successful application in research and development.
References
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3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. (n.d.). Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(10), 2471. Retrieved from [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. (2023). Retrieved from [Link]
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The known syntheses of 7-methyl-4-azaindole (6). ResearchGate. (2017). Retrieved from [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (n.d.). Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Retrieved from [Link]
- Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents. (2013).
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(38), 23649–23660. Retrieved from [Link]
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